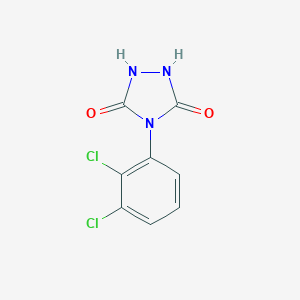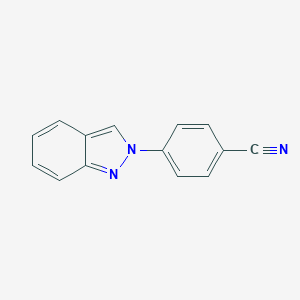![molecular formula C19H21N3S B258541 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B258541.png)
7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, also known as BPTP, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. BPTP belongs to the class of benzothieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is not yet fully understood. However, it is believed to exert its neuroprotective effects by modulating the activity of several key enzymes and signaling pathways involved in neurodegeneration.
Biochemical and Physiological Effects:
7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It can increase the levels of several key neurotransmitters, including dopamine and acetylcholine, which are known to be involved in the regulation of cognitive function. 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can also decrease the levels of inflammatory cytokines, which are known to contribute to neurodegeneration.
実験室実験の利点と制限
7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. However, one of the limitations of 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine. One area of interest is its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine and to identify potential targets for drug development. Finally, research is needed to explore the potential side effects and toxicity of 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine in order to determine its safety for use in humans.
合成法
The synthesis of 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine involves a multi-step reaction sequence, starting with the condensation of 2-phenylethylamine and 2-chloro-3-methylbenzoic acid to form the intermediate, 2-phenylethyl 2-chloro-3-methylbenzoate. This intermediate is then subjected to further reactions, including cyclization and reduction, to yield the final product, 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine.
科学的研究の応用
7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.
特性
製品名 |
7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine |
|---|---|
分子式 |
C19H21N3S |
分子量 |
323.5 g/mol |
IUPAC名 |
7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H21N3S/c1-13-7-8-15-16(11-13)23-19-17(15)18(21-12-22-19)20-10-9-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,20,21,22) |
InChIキー |
YMLWLCLBGIKDOE-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCC4=CC=CC=C4 |
正規SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)




![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)

![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)